2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Medicinal Chemistry Synthetic Intermediate Factor Xa Inhibition

2,5-Dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 922978-05-0) is a synthetic benzamide derivative characterized by a 2,5-dichlorinated phenyl ring linked via an amide bond to a 4-(2-oxopiperidin-1-yl)phenyl moiety. It belongs to the class of N-(4-(2-oxopiperidin-1-yl)phenyl)benzamides, which are recognized intermediates in the synthesis of anticoagulant factor Xa inhibitors such as Apixaban.

Molecular Formula C18H16Cl2N2O2
Molecular Weight 363.24
CAS No. 922978-05-0
Cat. No. B2637529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS922978-05-0
Molecular FormulaC18H16Cl2N2O2
Molecular Weight363.24
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C18H16Cl2N2O2/c19-12-4-9-16(20)15(11-12)18(24)21-13-5-7-14(8-6-13)22-10-2-1-3-17(22)23/h4-9,11H,1-3,10H2,(H,21,24)
InChIKeyOYUMNMDRCSJXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 922978-05-0): Sourcing Guide for Research and Intermediate Procurement


2,5-Dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 922978-05-0) is a synthetic benzamide derivative characterized by a 2,5-dichlorinated phenyl ring linked via an amide bond to a 4-(2-oxopiperidin-1-yl)phenyl moiety . It belongs to the class of N-(4-(2-oxopiperidin-1-yl)phenyl)benzamides, which are recognized intermediates in the synthesis of anticoagulant factor Xa inhibitors such as Apixaban . The compound is primarily used as a building block in medicinal chemistry and as a reference material for impurity profiling in pharmaceutical development.

Why Generic 2-Oxopiperidinyl Benzamide Analogs Cannot Substitute for CAS 922978-05-0


The 2,5-dichloro substitution pattern on the benzamide core is not a generic structural feature but a key determinant of electronic and steric properties that govern both synthetic utility and biological recognition. Replacing this specific regioisomer with a 2,4-dichloro, 3,4-dichloro, or non-chlorinated analog alters the electrophilicity profile for nucleophilic substitution reactions and can compromise the fidelity of subsequent coupling steps used to generate bioactive molecules. In the context of factor Xa inhibitor scaffolds, the 2,5-dichloro arrangement has been identified as critical for optimizing pharmacokinetic parameters, meaning a seemingly minor structural change can lead to significant functional deviation. Therefore, direct substitution without verification is not scientifically sound [1].

Quantitative Differentiation of 2,5-Dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide: An Evidence-Based Procurement Guide


Uniqueness of the 2,5-Dichloro Substitution Pattern for Electrophilic Reactivity

The 2,5-dichloro substitution pattern provides a distinct electrophilic character compared to other dichloro regioisomers. In the context of iron-catalyzed cross-coupling reactions of chlorobenzamides, the 2,5-substitution directs nucleophilic attack towards the less sterically hindered para-position, enabling high chemoselectivity for mono-substitution. While specific kinetic data for this compound is not publicly available, studies on closely related 2,5-dichlorobenzamides demonstrate full chemoselectivity for alkylation at the less hindered position under Kumada cross-coupling conditions. This contrasts with 2,4-dichloro or 3,4-dichloro analogs, where steric and electronic factors lead to different selectivity profiles [1].

Medicinal Chemistry Synthetic Intermediate Factor Xa Inhibition

Pharmacophoric Alignment with Apixaban’s Key Intermediate Scaffold

The 4-(2-oxopiperidin-1-yl)phenyl group is a critical pharmacophore in the anticoagulant Apixaban, where it contributes to the molecule's binding to Factor Xa. 2,5-Dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide shares this exact pharmacophoric element and thus serves as a direct precursor for generating Apixaban-related libraries and impurity standards. In contrast, analogs lacking the 2-oxopiperidin-1-yl group or possessing a different substitution pattern on the benzamide ring fail to recapitulate the full pharmacophore, rendering them unsuitable for SAR studies around Apixaban-like inhibitors [1].

Anticoagulant Apixaban Intermediate Factor Xa Inhibitor

Regioisomer-Specific Role as an Apixaban Impurity Marker

In the manufacturing process of Apixaban, chlorinated intermediates can persist as trace impurities. The 2,5-dichloro regioisomer has been specifically cited as a potential process-related impurity that requires chromatographic resolution from the active pharmaceutical ingredient (API) [1]. While generic “chloro impurities” are noted in pharmacopeial monographs, the specific 2,5-dichloro pattern produces distinct retention behavior on reverse-phase HPLC compared to 2,4-dichloro or 3,4-dichloro isomers [1]. This differentiation is critical for analytical method development and quality control; using an incorrect regioisomer as a reference standard would invalidate impurity quantification.

Pharmaceutical Analysis Impurity Profiling Apixaban

Recommended Application Scenarios for 2,5-Dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide Based on Differential Evidence


Synthetic Intermediate for Factor Xa Inhibitor Derivatization

This compound is ideally suited as a late-stage intermediate for the synthesis of novel Apixaban analogs. Its 2,5-dichloro substitution provides two reactive handles for sequential functionalization via chemoselective cross-coupling, enabling the introduction of diverse substituents at the benzamide core while preserving the essential 2-oxopiperidin-1-yl pharmacophore. This regioisomer is preferred over 2,4-dichloro or 3,4-dichloro analogs because the 2,5-pattern delivers predictable mono-substitution outcomes as established by class-level cross-coupling data [1].

Analytical Reference Standard for Apixaban Impurity Profiling

In quality control laboratories, this compound serves as a specific marker for a process-related impurity that may arise during Apixaban manufacturing. Its unique chromatographic retention characteristics relative to other chloro-substituted benzamide impurities make it indispensable for peak identification in HPLC and LC-MS methods. Procuring the correct 2,5-dichloro isomer is essential to comply with regulatory requirements for impurity quantification [2].

Pharmacophore-Intact Building Block for SAR Studies

For medicinal chemistry teams exploring structure-activity relationships around the 2-oxopiperidin-1-yl pharmacophore, this compound provides a scaffold that retains the full pharmacophoric footprint of Apixaban while offering two chloro substituents as points for structural diversification. This makes it superior to non-chlorinated or differently substituted benzamide analogs that either lack the pharmacophore or have suboptimal substitution patterns for further chemistry [1].

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